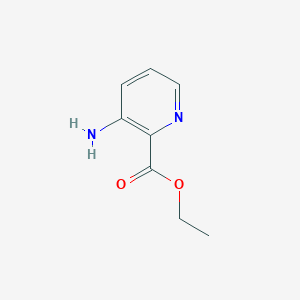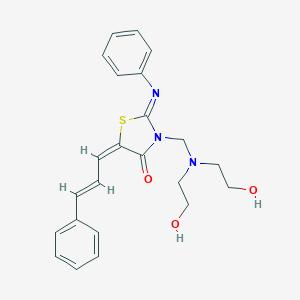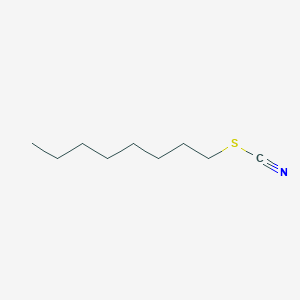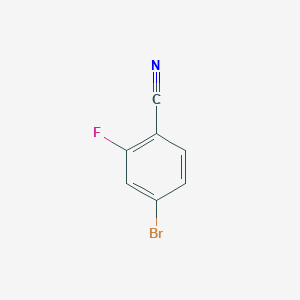![molecular formula C8H10N2O B028071 Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) CAS No. 106782-22-3](/img/structure/B28071.png)
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
The mechanism of action of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
生化和生理效应
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of certain inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the use of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs. It may also have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
In conclusion, Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential uses and applications in scientific research.
合成方法
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is synthesized using a reaction between pyridine-4-carbaldehyde and ethylenediamine in the presence of a catalyst. The resulting product is then purified and characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been studied extensively for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
106782-22-3 |
|---|---|
产品名称 |
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-(pyridin-4-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C8H10N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,7,11H,5-6H2 |
InChI 键 |
GWEMVYHONNELBW-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C=NCCO |
规范 SMILES |
C1=CN=CC=C1C=NCCO |
同义词 |
Ethanol, 2-[(4-pyridinylmethylene)amino]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



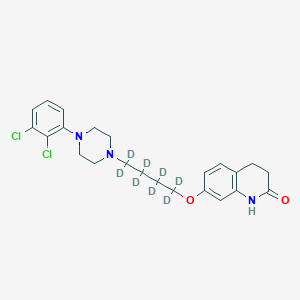
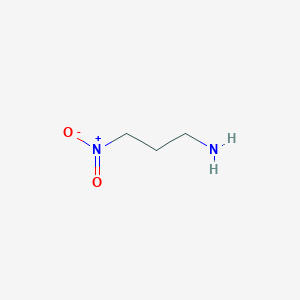
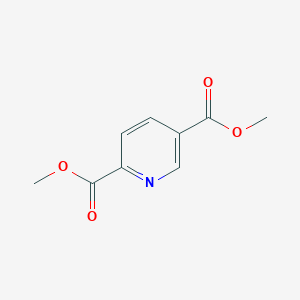
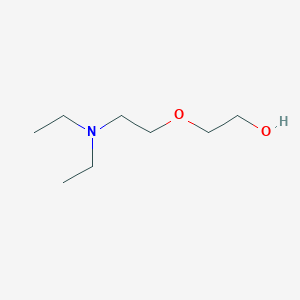

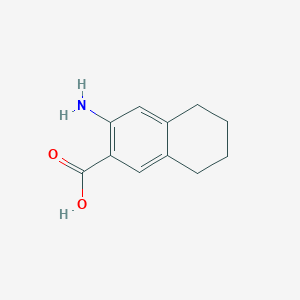
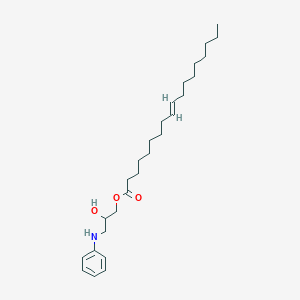
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)
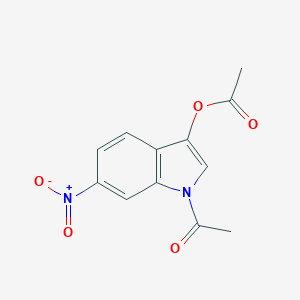
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
